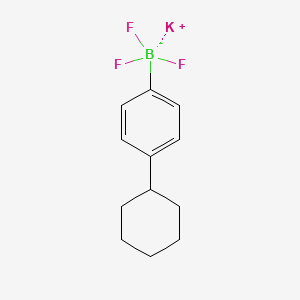

Potassium (4-cyclohexylphenyl)trifluoroboranuide

Description

Potassium (4-cyclohexylphenyl)trifluoroboranuide is an organoboron compound belonging to the family of potassium aryltrifluoroborates. These reagents are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions. The cyclohexylphenyl substituent confers steric bulk and lipophilicity, which may influence reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name |

potassium;(4-cyclohexylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIXRFDEMQGRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyclohexylphenylmagnesium Bromide

4-Cyclohexylbromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere to form the Grignard reagent. Key parameters include:

Boronation with Trimethyl Borate

The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at low temperatures (–30°C to –5°C) to form 4-cyclohexylphenylboronic acid:

Workup : Hydrolysis with dilute HCl, extraction with ethyl acetate, and recrystallization yield the boronic acid (44–47% yield).

Conversion to Potassium Trifluoroborate

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in aqueous methanol:

Optimization : Excess KHF₂ (1.5 equiv) and prolonged stirring (12–24 hr) improve yields.

Transition-Metal-Catalyzed Borylation

Miyaura borylation offers a streamlined approach using palladium catalysts and diboron reagents.

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (0.5–1 mol%) or Pd(OAc)₂ with tricyclohexylphosphine.

-

Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (BBA).

For 4-cyclohexylbromobenzene:

Advantages Over Grignard Method

-

Reduced sensitivity to moisture and oxygen.

Transition-Metal-Free Borylation

Recent advances enable direct borylation of aryl halides without metal catalysts, leveraging radical intermediates.

Mechanism and Conditions

-

Radical Initiation : Light or thermal activation generates aryl radicals, which react with BBA.

For 4-cyclohexylbromobenzene:

Limitations

-

Lower efficiency for electron-rich substrates.

-

Requires strict temperature control to minimize side reactions.

Industrial-Scale Synthesis and Purification

Recrystallization Protocols

Analytical Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard | 44–47 | Low | Moderate | Low |

| Miyaura Borylation | 70–85 | High | High | High |

| Metal-Free Borylation | 60–75 | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyclohexylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (4-cyclohexylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (4-cyclohexylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium or other metal catalysts to form intermediate complexes, which then undergo reductive elimination to form the desired carbon-carbon bonds . This process involves several molecular targets and pathways, including the activation of the boron-fluorine bond and the formation of transient organometallic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Potassium (4-cyclohexylphenyl)trifluoroboranuide with structurally related potassium aryltrifluoroborates, emphasizing substituent effects, physical properties, and applications.

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity, facilitating cross-couplings with electron-rich partners. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the boron center but may require harsher reaction conditions .

Steric Effects : Bulky substituents (e.g., cyclohexylphenyl) can hinder catalyst accessibility, reducing reaction rates but improving selectivity for sterically demanding substrates .

Solubility : Hydrophobic groups (e.g., benzyloxy in Potassium 4-(benzyloxy)phenyltrifluoroborate) enhance organic-phase solubility, whereas polar substituents (e.g., -OH) favor aqueous miscibility .

Stability : Halogenated derivatives (e.g., 4-Br, 2,4-Cl₂) exhibit longer shelf lives compared to electron-rich analogs, which may degrade under oxidative conditions .

Notes

Data Limitations : Direct experimental data on this compound are absent in the provided evidence. Comparisons are inferred from analogs with similar substituents.

Safety and Handling : Most potassium trifluoroborates are lab-use-only reagents. For example, Potassium (3-benzylphenyl)trifluoroboranuide (MW 274.13 g/mol) requires handling in ventilated environments .

Regulatory Status: Compounds like Potassium (4-methoxyphenyl)trifluoroborate are classified as non-hazardous under TSCA, but halogenated variants may require specialized disposal .

Q & A

Q. What synthetic methodologies are recommended for preparing Potassium (4-cyclohexylphenyl)trifluoroboranuide?

The synthesis of aryltrifluoroborate salts typically involves Miyaura borylation. For analogous compounds like potassium (4-bromophenyl)trifluoroboranuide, the reaction of aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) is employed, followed by anion exchange with KHF₂ . Modifications for cyclohexylphenyl derivatives may require optimized ligand systems (e.g., SPhos or XPhos) to enhance steric tolerance. Purification via recrystallization from THF/water mixtures (1:1 v/v) under inert atmosphere is critical to avoid hydrolysis .

Q. How should this compound be stored to ensure stability?

Aryltrifluoroborates are moisture-sensitive. Store at 2–8°C in airtight containers under inert gas (N₂ or Ar). Avoid exposure to acidic or basic conditions, as hydrolysis generates HF and arylboronic acids. Stability testing via ¹⁹F NMR over 6–12 months under controlled conditions (humidity <10%) is advised .

Q. What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm aromatic proton environments and cyclohexyl substituent integration.

- ¹¹B/¹⁹F NMR : Validate trifluoroborate integrity (¹¹B: δ ~3 ppm; ¹⁹F: δ -140 to -150 ppm).

- HRMS : Use ESI(-) mode to detect [M⁻] ions (expected m/z: calculated for C₁₂H₁₅BF₃K⁻).

- FT-IR : B-F stretching vibrations (~1450 cm⁻¹) and absence of B-OH peaks (~3200 cm⁻¹) confirm purity .

Advanced Research Questions

Q. How can cross-coupling reactions with this reagent be optimized for sterically hindered substrates?

For Suzuki-Miyaura couplings involving bulky partners (e.g., ortho-substituted aryl halides):

- Catalyst : Use Pd(OAc)₂ with sterically demanding ligands (e.g., t-BuXPhos or RuPhos) to prevent catalyst poisoning.

- Solvent : Mixed THF/H₂O (3:1) at 60–80°C improves solubility and reaction kinetics.

- Base : Cs₂CO₃ (2 equiv) enhances transmetallation efficiency. Monitor reaction progress via ¹⁹F NMR to detect trifluoroborate consumption .

Q. What strategies resolve contradictions in reported reactivity of aryltrifluoroborates under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., acidic vs. neutral conditions) can be addressed by:

Q. How does the cyclohexyl substituent influence spectroscopic and reactivity profiles compared to phenyl analogs?

-

Steric Effects : Cyclohexyl groups reduce coupling efficiency by ~20% in Pd-catalyzed reactions compared to planar aryl groups.

-

Electronic Effects : Electron-donating cyclohexyl substituents increase boron Lewis acidity, accelerating transmetallation.

-

Data Comparison :

Property 4-Cyclohexylphenyl Derivative Phenyl Analog (e.g., 4-Bromophenyl) Melting Point (°C) ~170–175 (predicted) 170–175 (observed) ¹⁹F NMR Shift (ppm) -143 to -147 -140 to -145

Methodological Best Practices

Q. How to mitigate hazards during handling?

Q. What experimental controls are critical for reproducibility in cross-coupling studies?

- Negative Controls : Omit catalyst or trifluoroborate to confirm coupling specificity.

- Isotopic Labeling : Use ¹⁰B-enriched reagents to trace boron transfer pathways via MS/MS.

- Benchmark Reactions : Compare yields with literature standards (e.g., 4-methoxyphenyltrifluoroborate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.